Methyl 2-chloroquinoline-3-carboxylate
Overview
Description
Methyl 2-chloroquinoline-3-carboxylate is an organic compound belonging to the quinoline family Quinolines are aromatic compounds characterized by a benzene ring fused to a pyridine ring
Scientific Research Applications
Methyl 2-chloroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Methyl 2-chloroquinoline-3-carboxylate is a derivative of quinoline, a class of compounds known for their diverse biological activities. Quinolines have been reported to exhibit various biological and pharmaceutical activities such as anti-tuberculosis, antiplasmodial, antibacterial, antifungal, antimalarial, anti-HIV, anticancer, anti-inflammatory, anti-hypertensive, and antioxidant activities . They have also been used as tyrokinase PDGF-RTK inhibitors, inositol 50-phosphatase (SH2) inhibitors, DNA gyrase B inhibitors as Mycobacterium tuberculosis, and DNA topoisomerase inhibitors . .
Mode of Action
For instance, some quinolines inhibit DNA gyrase B, an enzyme involved in DNA replication, thereby inhibiting the growth of bacteria .
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives can vary widely depending on their specific chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloroquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by esterification with methanol. The reaction typically requires heating under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-Chloroquinoline-3-carboxylic acid
- 2-Chloroquinoline-3-carboxamide
Uniqueness
Methyl 2-chloroquinoline-3-carboxylate is unique due to its ester functional group, which imparts different chemical reactivity and biological activity compared to its analogs. The ester group can be hydrolyzed to form the corresponding acid or amide, providing versatility in chemical synthesis .
Properties
IUPAC Name |
methyl 2-chloroquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)8-6-7-4-2-3-5-9(7)13-10(8)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPJNOFBMQEIGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450115 | |
Record name | METHYL 2-CHLORO-3-QUINOLINECARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16498-85-4 | |
Record name | METHYL 2-CHLORO-3-QUINOLINECARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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